3,4,5,6-Tetrahydrophthalic acid
Description
Historical Trajectory and Evolution of Research on Tetrahydrophthalic Acids
Research into tetrahydrophthalic acids has been closely linked to the development of synthetic polymers and fine chemicals. The study of these compounds has largely revolved around the synthesis and isomerization of their anhydrides. A significant focus has been the conversion of 1,2,3,6-tetrahydrophthalic anhydride (B1165640) (Δ⁴-THPA) to the more thermally stable 3,4,5,6-tetrahydrophthalic anhydride (Δ¹-THPA). google.com
Historically, the synthesis of Δ¹-THPA involved isomerization processes using various catalysts. Early methods employing strong inorganic acids like phosphoric acid or phosphorus pentoxide were found to cause significant oxidation, leading to low yields of the desired product. google.com Subsequent research led to the use of palladium catalysts. However, these initially presented challenges with disproportionation reactions, producing unwanted byproducts such as phthalic anhydride and hexahydrophthalic anhydride. google.com A notable advancement in the field was the development of a process that utilizes a palladium catalyst in conjunction with an inorganic salt and/or a sulfur compound. This improved method allows for the isomerization of Δ⁴-THPA to Δ¹-THPA at high yields and purity, typically conducted at temperatures between 130°C and 260°C. google.com This evolution in synthetic methodology highlights the ongoing effort to refine the production of specific tetrahydrophthalic acid isomers for industrial applications.
Molecular Architecture and Positional Isomerism of Tetrahydrophthalic Acid
The molecular structure of 3,4,5,6-tetrahydrophthalic acid consists of a six-membered carbon ring containing one double bond (a cyclohexene (B86901) ring) and two carboxyl groups (-COOH) attached to adjacent carbon atoms. Its systematic IUPAC name is cyclohexene-1,2-dicarboxylic acid. nih.gov The defining feature of this particular isomer is the location of the double bond within the cyclohexene ring.
Positional isomerism is a key characteristic of tetrahydrophthalic acids, with the location of the double bond in the six-membered ring differentiating the various isomers. This structural variation significantly influences the chemical and physical properties of the molecule, as well as its reactivity and synthetic accessibility. The most common and well-studied isomers are this compound (also referred to as Δ¹-tetrahydrophthalic acid) and 1,2,3,6-tetrahydrophthalic acid (Δ⁴-tetrahydrophthalic acid). google.com The stability and reactivity differences between these isomers are central to their respective applications in chemical synthesis.
Structural Differentiation from 1,2,3,6-Tetrahydrophthalic Acid and Related Isomers
The primary structural difference between this compound and its isomer, 1,2,3,6-tetrahydrophthalic acid, lies in the placement of the carbon-carbon double bond within the cyclohexene ring.
In This compound (Δ¹-THPA) , the double bond is located between the two carbon atoms that bear the carboxylic acid groups (C1 and C2). nih.govgoogle.com
In 1,2,3,6-tetrahydrophthalic acid (Δ⁴-THPA) , the double bond is positioned across the ring, between C3 and C4 (based on IUPAC numbering for the acid) or C4 and C5 in the context of the parent cyclohexene structure. This isomer is readily synthesized via the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride. wikipedia.org
This difference in the double bond's location has profound implications. The Δ⁴ isomer is a direct product of a common cycloaddition reaction, making it a readily available starting material. wikipedia.org The Δ¹ isomer, being more thermodynamically stable, is often produced by the catalyzed isomerization of the Δ⁴ isomer. google.com The crystal structure of the anhydride form of this compound reveals a cyclohexene ring in a half-chair conformation. researchgate.net The differing positions of unsaturation affect the molecules' geometry and reactivity, making them suitable for different synthetic pathways and applications. For instance, the reactivity of the double bond in each isomer will differ towards electrophilic addition or other reactions targeting the unsaturation.
Interactive Table: Structural Comparison of Tetrahydrophthalic Acid Isomers
| Feature | This compound | 1,2,3,6-Tetrahydrophthalic Acid |
| Synonym | Δ¹-Tetrahydrophthalic acid nih.gov | Δ⁴-Tetrahydrophthalic acid google.com |
| CAS Number (Anhydride) | 2426-02-0 nist.gov | 85-43-8 merckmillipore.com |
| Double Bond Position | Between carbons bearing carboxyl groups (C1-C2) | Within the cyclohexene ring, away from carboxyl groups |
| Typical Synthesis Route | Isomerization of 1,2,3,6-isomer google.com | Diels-Alder reaction of butadiene and maleic anhydride wikipedia.org |
| Melting Point (Anhydride) | 70-74 °C thermofisher.com | 101.4 °C sigmaaldrich.com |
Scope and Research Significance within Chemical Sciences
The significance of this compound and its anhydride in chemical sciences stems from their utility as versatile intermediates. evitachem.com Their primary application is in polymer chemistry, particularly in the synthesis of polyesters, alkyd resins, and as curing agents or hardeners for epoxy resins. evitachem.comchemicalland21.commanavchem.com The incorporation of the tetrahydrophthalic moiety can impart specific properties, such as improved color retention in resins compared to those made with phthalic anhydride. penpoly.com
Beyond polymers, it is used in the production of plasticizers and adhesives. chemicalland21.commanavchem.com In the field of agrochemicals, this compound (THPA) has been identified as an environmental transformation product of the herbicide Flumioxazin, making its study relevant to environmental chemistry and metabolite analysis. nih.gov Furthermore, its derivatives are explored in medicinal chemistry; for example, the anhydride is used in the synthesis of certain atypical antipsychotics. chemicalbook.com The ability to produce this specific isomer in high purity through catalytic isomerization has broadened its accessibility and applicability in various fields of industrial and research chemistry. google.com
Data Table: Properties of this compound and its Anhydride
| Property | This compound | 3,4,5,6-Tetrahydrophthalic Anhydride |
| Molecular Formula | C₈H₁₀O₄ nih.gov | C₈H₈O₃ nist.govscbt.com |
| Molecular Weight | 170.16 g/mol nih.gov | 152.15 g/mol scbt.comsigmaaldrich.com |
| CAS Number | 635-08-5 chemicalbook.com | 2426-02-0 nist.govscbt.com |
| Appearance | - | White to cream crystalline powder thermofisher.comthermofisher.com |
| Melting Point | 214.5-215 °C chemicalbook.com | 70-74 °C thermofisher.com |
| Boiling Point | 350.5±42.0 °C (Predicted) chemicalbook.com | - |
| Density | 1.415±0.06 g/cm³ (Predicted) chemicalbook.com | - |
| IUPAC Name | cyclohexene-1,2-dicarboxylic acid nih.gov | 4,5,6,7-tetrahydroisobenzofuran-1,3-dione researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
cyclohexene-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDHBDMSHIXOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921878 | |
| Record name | Cyclohex-1-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-08-5, 29965-78-4, 115959-69-8 | |
| Record name | 1-Cyclohexene-1,2-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrahydrophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene-1,2-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohex-1-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10921878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrahydrophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,4,5,6 Tetrahydrophthalic Acid and Its Anhydride Precursors
Diels-Alder Cycloaddition Reactions for 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640) Synthesis
The synthesis of 3,4,5,6-tetrahydrophthalic anhydride is commonly achieved through a Diels-Alder reaction, a powerful and atom-economical method for forming six-membered rings. youtube.comorganicreactions.org This reaction involves the cycloaddition of a conjugated diene with a dienophile, in this case, maleic anhydride. organicreactions.orgresearchgate.net
Strategic Utilization of Maleic Anhydride and Conjugated Dienes
The classic and most direct route to cis-Δ⁴-tetrahydrophthalic anhydride involves the reaction between 1,3-butadiene (B125203) and maleic anhydride. wikipedia.orgorgsyn.org Maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which activates the double bond for reaction. researchgate.netmnstate.edu The diene, 1,3-butadiene, must be in the s-cis conformation to react. youtube.com
In laboratory settings, gaseous 1,3-butadiene can be inconvenient to handle. A common alternative is the in situ generation of 1,3-butadiene from 3-sulfolene (B121364) through a thermal decomposition reaction. youtube.comupenn.edu This method provides a controlled release of the diene directly into the reaction mixture. youtube.com
The versatility of the Diels-Alder reaction allows for the synthesis of various substituted tetrahydrophthalic anhydrides by employing different dienes. For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride yields cis-1,2,3,6-tetrahydro-4,5-dimethylphthalic anhydride. colby.edu Similarly, reacting trans-1-phenyl-1,3-butadiene with maleic anhydride produces 3-phenyl-cis-1,2,3,6-tetrahydrophthalic anhydride. nasa.gov The reaction is not limited to acyclic dienes; cyclopentadiene (B3395910) and hexachlorocyclopentadiene (B6142220) also react with maleic anhydride to form the corresponding bicyclic adducts. nih.gov
Reaction Conditions and Selectivity Studies in Diels-Alder Adduct Formation
The Diels-Alder reaction between a diene and maleic anhydride is typically exothermic and can be conducted under relatively mild conditions. orgsyn.org Solvents like xylene or benzene (B151609) are often used to facilitate the reaction, especially when starting with solid reactants like maleic anhydride and 3-sulfolene. orgsyn.orgupenn.eduupenn.edu It is crucial that both reactants are fully dissolved before heating to ensure the generated diene can react with the dissolved maleic anhydride, preventing the diene from evaporating out of the solution before it can react. upenn.eduupenn.edu
A typical procedure involves heating the reactants to initiate the reaction. For the reaction of butadiene with maleic anhydride in benzene, the temperature is initially raised to 50°C, after which the exothermic nature of the reaction increases the temperature to 70-75°C. orgsyn.org The reaction is highly stereoselective, favoring the formation of the endo product due to secondary orbital interactions between the diene and the dienophile in the transition state. youtube.com This results in the formation of the cis isomer of the tetrahydrophthalic anhydride. wikipedia.orgcolby.edu
The reaction yields are generally high. For example, the reaction of butadiene with maleic anhydride can produce cis-Δ⁴-tetrahydrophthalic anhydride in yields of 93-97%. orgsyn.org The table below summarizes the reaction conditions and yields for the synthesis of various tetrahydrophthalic anhydride derivatives.
| Diene | Dienophile | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,3-Butadiene (from 3-sulfolene) | Maleic Anhydride | Xylene | Gentle reflux for 30 minutes | cyclohexene-cis-1,2-dicarboxylic anhydride | 89.5% | upenn.edu |
| 1,3-Butadiene | Maleic Anhydride | Benzene | Heated to 50°C, then exothermic to 70-75°C for 2-2.5 hours | cis-Δ4-tetrahydrophthalic anhydride | 93-97% | orgsyn.org |
| trans-1-Phenyl-1,3-butadiene | Maleic Anhydride | Toluene | Reflux for 16 hours | 3-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride | 87% | nasa.gov |
| Anthracene | Maleic Anhydride | Xylene | Reflux | Diels-Alder Adduct | Not specified | mnstate.edumnstate.edu |
Conversion Pathways from 3,4,5,6-Tetrahydrophthalic Anhydride to the Corresponding Dicarboxylic Acid
Hydrolysis and Oxidation Mechanisms
3,4,5,6-Tetrahydrophthalic anhydride can be readily converted to its corresponding dicarboxylic acid, 3,4,5,6-tetrahydrophthalic acid, through hydrolysis. upenn.edupenpoly.com This reaction involves the addition of water to the anhydride, which cleaves the anhydride ring to form two carboxylic acid groups. upenn.edunih.gov The hydrolysis can be achieved by heating the anhydride with water. upenn.eduupenn.edu It is noted that contaminating phthalic anhydrides, which may be present as impurities, are often more easily hydrolyzed than Δ¹-THPA. google.com
Furthermore, tetrahydrophthalic anhydride can undergo oxidation to produce butane-1,2,3,4-tetracarboxylic acid in nearly 100% yields. wikipedia.orgpenpoly.com
Isomerization Processes Involving Tetrahydrophthalic Anhydride Systems
Tetrahydrophthalic anhydride isomers can be interconverted, a process that is often desirable to obtain isomers with different physical properties, such as converting a solid anhydride to a liquid isomer mixture for easier handling in applications like epoxy resin curing. google.com The isomerization typically involves shifting the position of the double bond within the cyclohexene (B86901) ring.
Catalytic Isomerization Strategies (e.g., Palladium-Based Systems)
The isomerization of 1,2,3,6-tetrahydrophthalic anhydride (Δ⁴-THPA) to 3,4,5,6-tetrahydrophthalic anhydride (Δ¹-THPA) can be achieved using various catalysts. google.com While strong inorganic acids can be used, they may lead to oxidation and lower yields. google.com
Palladium-based catalysts are effective for this isomerization. google.commdpi.com However, using palladium alone can lead to disproportionation reactions, forming phthalic anhydride and hexahydrophthalic anhydride as by-products. google.com To improve selectivity, the palladium catalyst can be used in conjunction with an inorganic salt (like a halide, nitrate, or phosphate (B84403) of an alkali or alkaline earth metal) and/or a sulfur compound. google.com This modified catalytic system can provide the desired Δ¹-THPA in high yield and purity. google.com The reaction is typically carried out at temperatures between 130°C and 260°C. google.com
The mechanism of palladium-catalyzed alkene isomerization can be complex, potentially involving intermediates such as π-allyl palladium species. chemrxiv.orgmdpi.com The specific pathway can be influenced by the ligands on the palladium catalyst and the reaction conditions. nih.govnih.govrsc.org
| Starting Material | Catalyst System | Reaction Temperature | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| 1,2,3,6-Tetrahydrophthalic Anhydride (Δ⁴-THPA) | Palladium catalyst with an inorganic salt and/or sulfur compound | 130-260°C | 3,4,5,6-Tetrahydrophthalic Anhydride (Δ¹-THPA) | Inhibits disproportionation, leading to high yield and purity of Δ¹-THPA. | google.com |
| Normally solid tetrahydrophthalic anhydrides | Solid, particulate, acidic, siliceous cracking catalyst | Elevated temperatures (e.g., 180°C) | Normally liquid isomers | Catalyst is insoluble and can be recovered by filtration. | google.com |
Thermal Isomerization Phenomena and Mechanistic Insights
The isomerization of tetrahydrophthalic anhydride isomers is a significant area of study, driven by the different physical properties of the isomers. For instance, the conversion of normally solid isomers into their normally liquid counterparts can be advantageous for applications such as epoxy resin curing agents. researchgate.net This transformation is typically achieved by heating the less stable 1,2,3,6-tetrahydrophthalic anhydride (Δ⁴-THPA) to yield the more stable 3,4,5,6-tetrahydrophthalic anhydride (Δ¹-THPA).
The process often involves elevated temperatures and can be facilitated by various catalysts. Research has shown that solid, particulate, acidic, siliceous cracking catalysts can effectively promote this isomerization at high temperatures. researchgate.net The specific conditions, such as temperature and reaction time, can be influenced by the presence of substituents on the anhydride ring. researchgate.net For example, mono-methyl substituted tetrahydrophthalic anhydrides may isomerize more readily, allowing for lower reaction temperatures or shorter durations. researchgate.net
Mechanistically, it is suggested that the isomerization of certain tetrahydrophthalic end-capped polyimides at very high temperatures (315 °C) is mediated by a facile enolization process. biorizon.eu However, at such temperatures, competing reactions like aromatization can also occur. biorizon.eu
More controlled and selective isomerization can be achieved through tailored catalytic systems. One such process utilizes a palladium catalyst in conjunction with an inorganic salt (like a halide, nitrate, or phosphate of an alkali or alkaline earth metal) or a sulfur compound. google.com This method allows for the isomerization of Δ⁴-THPA to Δ¹-THPA in high yields and purity at temperatures ranging from 130°C to 260°C. google.com The presence of the co-catalyst (inorganic salt or sulfur compound) is crucial as it helps to suppress side reactions, such as disproportionation, which would otherwise yield phthalic anhydride and hexahydrophthalic anhydride. google.com Continuous heterogeneous isomerization processes have also been developed, for instance, using acid- or base-modified γ-Al₂O₃ catalysts for methyl-substituted THPA, operating at temperatures between 150°C and 165°C.
Table 1: Catalytic Systems for Tetrahydrophthalic Anhydride Isomerization
| Isomerization Type | Catalyst System | Temperature Range (°C) | Key Findings & Insights | Source(s) |
|---|---|---|---|---|
| Catalytic Conversion | Solid, acidic, siliceous cracking catalyst | Elevated Temperatures | Converts solid anhydrides to liquid isomers; reaction conditions depend on substituents. | researchgate.net |
| Thermal Isomerization | None (High Temperature) | 315 | Facile enolization is the presumed mechanism; competition with aromatization observed. | biorizon.eu |
| Catalytic Isomerization | Palladium with inorganic salt or sulfur compound | 130 - 260 | High yield and purity of Δ¹-THPA from Δ⁴-THPA; suppresses disproportionation. | google.com |
| Continuous Heterogeneous Isomerization | Acid- or base-modified γ-Al₂O₃ | 150 - 165 | Effective for methyl-substituted THPA. |
Emerging and Sustainable Synthetic Approaches (e.g., Enzymatic Reductions)
The chemical industry's shift towards sustainability has spurred research into the production of key chemical intermediates from renewable resources. For tetrahydrophthalic acid and its anhydride, this involves exploring bio-based feedstocks to replace traditional petrochemical sources. The conventional synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride, a direct precursor, is the Diels-Alder reaction between 1,3-butadiene and maleic anhydride. orgsyn.orgacs.org Therefore, sustainable approaches logically focus on the bio-based production of these two reactants.
A significant advancement in this area is the use of furfural (B47365), a platform chemical derived from the hydrolysis of hemicellulose from non-food lignocellulosic biomass such as agricultural waste. researchgate.netresourcewise.com Research has demonstrated that furfural can be converted into maleic anhydride through oxidation and other subsequent reactions. researchgate.net Furthermore, furfural can also be processed to form cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) through specific chemical transformations, highlighting a direct pathway from biomass to this key precursor. researchgate.net This positions furfural as a critical starting material for greening the entire production chain. The development of bio-based 3-methylphthalic anhydride (MPA) by organizations like Relement and the Biorizon consortium, also from furfural, further underscores the viability of this platform for producing related aromatic and alicyclic compounds. resourcewise.comrelement.eu
While the prompt mentions enzymatic reductions as a potential sustainable method, a review of the available scientific literature did not yield specific examples of this technique being applied for the synthesis of this compound or its anhydride precursors. Current research into chemo-enzymatic synthesis is largely focused on the production of more complex molecules like alkaloids or oligosaccharides. nih.govnih.gov Therefore, the most prominent emerging sustainable approach for THPA remains the utilization of bio-based platform chemicals like furfural to generate the necessary building blocks for established chemical syntheses like the Diels-Alder reaction.
Table 2: Bio-Based Precursors for Tetrahydrophthalic Anhydride Synthesis
| Bio-Based Feedstock | Derived Precursor | Synthetic Step | Target Molecule | Source(s) |
|---|---|---|---|---|
| Lignocellulosic Biomass (e.g., Agricultural Waste) | Furfural | Oxidation & further processing | Maleic Anhydride | researchgate.netresourcewise.com |
| Furfural | - | Specific chemical transformations | cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) | researchgate.net |
| Bio-derived Maleic Anhydride + Bio-derived Butadiene | - | Diels-Alder Reaction | cis-1,2,3,6-Tetrahydrophthalic Anhydride (THPA) | researchgate.netorgsyn.orgacs.org |
Elucidation of Reactivity and Reaction Mechanisms of 3,4,5,6 Tetrahydrophthalic Acid and Its Derivatives
Chemical Transformations at the Dicarboxylic Acid Functionality
The chemical behavior of 3,4,5,6-tetrahydrophthalic acid is largely dictated by the presence of two carboxylic acid groups. These functional groups are the primary sites for a variety of chemical transformations, including esterification, amidation, imidization, and decarboxylation.
Esterification Reactions and Kinetic Studies
The conversion of this compound to its corresponding esters is a significant reaction, often carried out with various alcohols in the presence of an acid catalyst. This transformation follows the general principles of Fischer esterification. The kinetics of esterification have been examined more closely using the anhydride (B1165640) form, specifically cis-1,2,3,6-tetrahydrophthalic anhydride, with alcohols like 2-ethylhexanol.
In a study involving the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with 2-ethylhexanol catalyzed by p-toluenesulfonic acid, the process was found to adhere to a second-order kinetic model. The reaction proceeds in two distinct steps: an initial rapid, non-catalyzed formation of a monoester, followed by a slower, catalyzed conversion to the diester. The activation energy for this second, rate-limiting step was determined to be 47.7 kJ/mol. The progress of the reaction can be effectively monitored by tracking the decrease in the acid value of the mixture.
The rate of esterification is notably influenced by both the reaction temperature and the concentration of the catalyst. For example, increasing the amount of p-toluenesulfonic acid from 0.25 wt% to 1.0 wt% leads to a significant acceleration of the reaction. The resulting diesters, such as di(2-ethylhexyl) tetrahydrophthalate, are of commercial interest, particularly as plasticizers. The nature of the alcohol used also plays a role in the reaction kinetics and the final properties of the ester product.
Table 1: Kinetic Parameters for the Esterification of cis-1,2,3,6-Tetrahydrophthalic Anhydride with 2-Ethylhexanol
| Parameter | Value |
| Reaction Order | Second-order |
| Activation Energy (catalyzed step) | 47.7 kJ/mol |
| Catalyst | p-Toluenesulfonic acid |
Amidation and Imidization Pathways (for the Anhydride)
3,4,5,6-Tetrahydrophthalic anhydride serves as a versatile precursor for the synthesis of amides and imides. The reaction with a primary or secondary amine initiates with a nucleophilic attack on the anhydride, leading to the opening of the ring and the formation of an amic acid. This initial step is typically rapid.
For instance, the reaction of 1,2,3,6-tetrahydrophthalic anhydride with primary amines has been observed to proceed through a two-step mechanism that involves the formation of a monoamide of maleic acid as an intermediate, which subsequently undergoes isomerization. The nucleophilicity and structure of the amine are critical factors that influence the reaction pathway and the characteristics of the final products. These N-substituted tetrahydrophthalimides are valuable intermediates in the production of various chemicals, including fungicides.
Decarboxylation Reactions and Product Analysis
The removal of one or both carboxyl groups from this compound in the form of carbon dioxide is known as decarboxylation. This reaction is typically induced by high temperatures or the presence of a suitable catalyst. The stability of the cyclohexene (B86901) ring system within the molecule influences the specific conditions required for this transformation to occur.
While detailed studies focusing solely on the decarboxylation of this compound are not extensively documented in readily available literature, the general principles of dicarboxylic acid chemistry suggest that the reaction would likely yield cyclohexenecarboxylic acid upon the loss of one carboxyl group. Complete decarboxylation would result in the formation of cyclohexadiene. The analysis of the product mixture from such a reaction would necessitate the use of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification of volatile products and infrared (IR) spectroscopy to confirm the removal of the carboxylic acid functionalities.
Ring-Opening Reactions of 3,4,5,6-Tetrahydrophthalic Anhydride
The cyclic anhydride structure of 3,4,5,6-tetrahydrophthalic anhydride makes it susceptible to ring-opening reactions initiated by nucleophilic attack.
Nucleophilic Attack by Alcohols, Amines, and Thiols
A variety of nucleophiles can react with 3,4,5,6-tetrahydrophthalic anhydride, leading to the cleavage of the anhydride ring.
Alcohols : The reaction with alcohols, or alcoholysis, results in the formation of monoesters of this compound. This is a common route for synthesizing these half-esters. The reactivity of the alcohol is dependent on its structure, with less sterically hindered primary alcohols reacting more readily than secondary or tertiary alcohols.
Amines : Being stronger nucleophiles than alcohols, amines react readily with the anhydride, often at room temperature, in a process known as aminolysis. This reaction yields an N-substituted amic acid as the initial product.
Thiols : Thiols can also act as nucleophiles and attack the anhydride ring, although they are generally less reactive in this context than alcohols or amines. This reaction would produce a thioester derivative.
The underlying mechanism for these reactions involves the nucleophile attacking a carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the C-O-C bond of the anhydride ring.
Formation of Amic Acids as Intermediates
The reaction between 3,4,5,6-tetrahydrophthalic anhydride and an amine initially produces an amic acid. This intermediate contains both a carboxylic acid and an amide functional group. The formation of the amic acid is a fast and often exothermic process. These amic acids can often be isolated but are also key intermediates in the synthesis of imides, which are formed upon heating and subsequent dehydration. This pathway is fundamental to the production of polyimides, where a dianhydride and a diamine react to form a polyamic acid, which is then converted to the final polymer.
Table 2: Products of Nucleophilic Attack on 3,4,5,6-Tetrahydrophthalic Anhydride
| Nucleophile | Initial Product |
| Alcohol (ROH) | Monoester |
| Amine (RNH₂) | Amic Acid |
| Thiol (RSH) | Thioester |
Selectivity and Stereochemical Considerations in Ring-Opening
The ring-opening of this compound derivatives, particularly its anhydride, is a pivotal reaction that proceeds via nucleophilic acyl substitution. The anhydride ring, while less reactive than acyl halides, readily reacts with various nucleophiles such as alcohols, amines, and thiols to yield esters, imides, or thioesters, respectively. The mechanism involves the nucleophilic attack on one of the carbonyl carbons of the anhydride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the acyl-oxygen bond and opening the ring.
The selectivity of this reaction is a crucial aspect. In an unsubstituted 3,4,5,6-tetrahydrophthalic anhydride, the two carbonyl groups are electronically and sterically equivalent. Therefore, the nucleophilic attack can occur at either carbonyl carbon with equal probability, leading to a mixture of regioisomers if the substituents on the nucleophile are complex. However, if the cyclohexene ring is substituted, steric hindrance can influence the site of nucleophilic attack, leading to regioselectivity.
From a stereochemical perspective, the 3,4,5,6-tetrahydrophthalic anhydride molecule possesses a half-chair conformation in its cyclohexene ring. researchgate.net When the ring is opened, new stereocenters can be created, depending on the nature of the nucleophile and the subsequent reactions. The stereochemistry of the starting material and the reaction conditions can influence the stereochemical outcome of the product.
Advanced Structural Characterization and Conformational Analysis in Academic Research
Single Crystal X-ray Diffraction Studies of 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640) and Derivatives
Single-crystal X-ray diffraction provides precise information about the atomic arrangement within a crystalline solid, offering definitive proof of a molecule's structure and stereochemistry. Studies on 3,4,5,6-tetrahydrophthalic anhydride have revealed key details about its molecular geometry and how the molecules pack together in the solid state.
A study that determined the crystal structure of 3,4,5,6-tetrahydrophthalic anhydride at 150 K found that it crystallizes in the space group Pbca. researchgate.net Unusually, the asymmetric unit contains two symmetry-independent molecules, labeled I and II. researchgate.net This technique has also been successfully applied to other related cyclic anhydrides, providing a basis for comparison of their structural features. researchgate.net
The six-membered cyclohexene (B86901) ring in both independent molecules of 3,4,5,6-tetrahydrophthalic anhydride adopts a half-chair conformation. researchgate.net This finding is consistent with results from molecular-orbital calculations, indicating that this conformation is energetically favorable. researchgate.net The analysis also revealed significant distortion in the partially hydrogenated six-membered ring. researchgate.net In contrast, the five-membered furan (B31954) ring is nearly flat in one molecule and shows only a slight deviation from planarity in the other. researchgate.net
The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular forces. In the crystal structure of 3,4,5,6-tetrahydrophthalic anhydride, short intermolecular distances between carbonyl groups (C=O) of adjacent molecules suggest the presence of dipole-dipole interactions. researchgate.net However, the observed oxygen-hydrogen (O···H) distances are relatively long, indicating that any C(sp³)–H···O interactions are likely weak. researchgate.net Lattice energy calculations have been employed to model the crystal structures of both cis-1,2,3,6- and 3,4,5,6-tetrahydrophthalic anhydrides, successfully reproducing the observed packing differences and providing further evidence for the influential role of dipole-dipole interactions. researchgate.net Hirshfeld surface analysis is another modern computational method used to quantify and visualize intermolecular interactions within crystals. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.
¹H and ¹³C NMR spectra of tetrahydrophthalic anhydride and its isomers provide characteristic signals that aid in their identification and structural confirmation. nih.govchegg.com For 3,4,5,6-tetrahydrophthalic anhydride, the ¹³C NMR spectrum shows distinct chemical shifts at approximately δ 26.1, 39.3, 125.5, and 174.7 ppm. chegg.com The ¹H NMR spectrum exhibits signals around δ 5.90 ppm and δ 3.48 ppm. chegg.com The chemical shifts and splitting patterns in the ¹H NMR spectrum are crucial for assigning protons to their specific locations within the molecule.
Table 1: Representative NMR Data for Tetrahydrophthalic Anhydride Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 3,4,5,6-Tetrahydrophthalic Anhydride | ¹³C | 26.1, 39.3, 125.5, 174.7 chegg.com |
| 3,4,5,6-Tetrahydrophthalic Anhydride | ¹H | ~5.90, ~3.48 chegg.com |
| cis-1,2,3,6-Tetrahydrophthalic Anhydride | ¹H | 5.951, 3.519, 2.399, 2.262 (in DMSO-d6) chemicalbook.com |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques offer deeper insights into molecular connectivity and stereochemistry. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached or more distant carbon atoms, respectively. These methods are invaluable for unambiguously assigning all signals in complex molecules and for determining the relative stereochemistry of different isomers.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For 3,4,5,6-tetrahydrophthalic anhydride, the IR spectrum prominently displays characteristic absorption bands that confirm its structure. chegg.comnist.gov The most notable features are the strong, sharp peaks in the carbonyl region, which are indicative of an anhydride functional group. Typically, two distinct C=O stretching bands are observed due to symmetric and asymmetric vibrations. Another significant absorption is the C-H stretching band, which appears around 3100-3000 cm⁻¹. chegg.com
Table 2: Key IR Absorption Bands for 3,4,5,6-Tetrahydrophthalic Anhydride
| Functional Group | Bond Type | Approximate Wavenumber (cm⁻¹) |
| Anhydride | C=O stretch | ~1850 and ~1780 |
| Alkene | C=C stretch | ~1650 |
| Alkane | C-H stretch | ~2950-2850 |
| Alkene | =C-H stretch | ~3100-3000 chegg.com |
Note: The exact positions of IR absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
The gas-phase IR spectrum of 3,4,5,6-tetrahydrophthalic anhydride has been compiled by the NIST Mass Spectrometry Data Center. nist.gov This and other spectral data are available in public databases like the NIST WebBook. nist.govnist.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique in the advanced structural characterization of 3,4,5,6-Tetrahydrophthalic acid, providing precise information on its molecular weight and revealing its fragmentation patterns upon ionization. This data is instrumental for both its identification and for distinguishing it from its isomers. The molecular formula of this compound is C₈H₁₀O₄, corresponding to a molecular weight of approximately 170.16 g/mol . researchgate.netnih.gov
In academic research, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for the analysis of compounds like this compound. nih.gov However, due to the low volatility of dicarboxylic acids, they are often chemically derivatized, for instance, by esterification (e.g., forming trimethylsilyl (B98337) esters), before GC-MS analysis to improve their chromatographic behavior. nih.govnih.gov Such derivatization must be accounted for when interpreting the resulting mass spectra.
Research on the mass spectra of the six isomeric cyclohexene-1,2-dicarboxylic acids has shown that the fragmentation patterns can be used for differentiation. capes.gov.br Specifically, this compound (also known as 1-cyclohexene-1,2-dicarboxylic acid) is uniquely identifiable by its characteristic sequential loss of a water molecule (H₂O) and a carbon dioxide molecule (CO₂) from the molecular ion. capes.gov.br This specific fragmentation pathway helps to distinguish it from its other structural isomers, whose mass spectra can be very similar to one another. capes.gov.br
The fragmentation of dicarboxylic acids under mass spectrometry typically involves several key pathways. For negative ions generated by techniques like electrospray ionization (ESI), the primary fragmentations observed are often decarboxylation (loss of CO₂) and the loss of water from the non-ionized carboxyl group. cdnsciencepub.com
The GC-MS data available in the NIST Mass Spectrometry Data Center for this compound indicates a spectrum with 19 distinct peaks, with the most abundant ion peak (base peak) observed at a mass-to-charge ratio (m/z) of 79. nih.gov The formation of this m/z 79 ion likely results from significant fragmentation of the parent molecule.
Below is a data table summarizing the key mass spectrometric information for this compound.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₈H₁₀O₄ | researchgate.netnih.gov |
| Molecular Weight | 170.16 g/mol | researchgate.netnih.gov |
| Ionization Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Molecular Ion (M⁺) | m/z 170 | capes.gov.br |
| Base Peak | m/z 79 | nih.gov |
| Key Fragmentation | Sequential loss of H₂O and CO₂ | capes.gov.br |
Computational and Theoretical Investigations of 3,4,5,6 Tetrahydrophthalic Acid Systems
Quantum Chemical Calculations (Ab Initio and DFT Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental characteristics of organic molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.
DFT calculations are frequently employed to understand the electronic landscape of 3,4,5,6-tetrahydrophthalic acid and its derivatives. For instance, in studies of the related compound 3,4,5,6-tetrahydrophthalic anhydride (B1165640), the B3LYP exchange-correlation functional combined with the 6-311G(d,p) basis set has been used to calculate the lowest energy singlet and triplet electronic states. scispace.com Such calculations provide detailed information about molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. tottori-u.ac.jp For reaction analysis, estimating this energy gap for both the acid and potential reactants (e.g., nucleophiles and electron acceptors) is crucial for predicting bond formation feasibility. tottori-u.ac.jp Furthermore, quantum calculations are used to predict various molecular properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. researchgate.netmdpi.comnih.gov
| Computational Parameter | Description | Application Example |
| Method | The theoretical approach used for the calculation. | Density Functional Theory (DFT) |
| Functional | The approximation used to describe the exchange-correlation energy in DFT. | B3LYP scispace.com |
| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311G(d,p) scispace.com |
| Properties Calculated | The output data from the calculation. | Electronic states (singlet, triplet), Molecular Orbitals (HOMO, LUMO), NMR chemical shifts scispace.comtottori-u.ac.jp |
This compound possesses conformational flexibility due to its partially saturated six-membered ring. Gas-phase DFT calculations are a powerful tool for examining this flexibility by mapping the potential energy surface. researchgate.net These calculations can identify various stable conformers (e.g., chair, boat, twist-boat) and determine their relative energies, providing a picture of the conformational energy landscape.
This analysis is vital for understanding the relative stability of different geometric isomers (cis and trans), which arise from the stereochemistry of the carboxylic acid groups. By calculating the optimized geometry and electronic energy of each isomer, their thermodynamic stability can be compared. These theoretical findings are often used in conjunction with experimental techniques like NMR spectroscopy to determine the predominant diastereomeric configurations in a sample. tottori-u.ac.jp
Molecular Dynamics and Monte Carlo Simulations
While quantum chemical calculations typically model molecules in a static state (often in a vacuum), molecular dynamics (MD) and Monte Carlo simulations introduce temperature and solvent effects, allowing for the investigation of the system's dynamic behavior over time.
MD simulations are used to model the behavior of this compound in a condensed phase, such as in an aqueous or organic solvent. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how conformations evolve over time. For related compounds, MD simulations of up to 100 nanoseconds have been run using software like GROMACS to assess the stability of molecular complexes.
Such simulations provide crucial insights into solution-phase conformations, which can differ significantly from gas-phase predictions due to intermolecular interactions with solvent molecules. To improve the accuracy of quantum calculations, explicit solvent models can be included, where a number of solvent molecules are positioned around the solute to better mimic the solution environment. scispace.com This integrated approach helps bridge the gap between theoretical models and real-world experimental conditions.
Lattice Energy Calculations for Crystal Structure Prediction and Polymorphism
The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular forces. Lattice energy calculations are a computational method used to predict the most stable crystal packing arrangements and to understand the forces driving crystallization.
| Modeling Technique | Purpose | Key Insights |
| PIXEL Model | Calculation of lattice energy based on partitioned intermolecular interaction energies. | Quantifies electrostatic, polarization, dispersion, and repulsion contributions. researchgate.net |
| CLP Model | Coulomb–London–Pauli model for calculating lattice energies. | Provides an alternative method for predicting crystal packing and stability. researchgate.net |
Reaction Pathway Analysis and Transition State Modeling
Computational methods are essential for mapping the energetic profiles of chemical reactions, including identifying intermediates and calculating the energy barriers associated with transition states.
For example, the reaction mechanism of the [2+2] cycloaddition and fragmentation of 3,4,5,6-tetrahydrophthalic anhydride has been investigated using DFT. scispace.com These calculations were able to identify and characterize a key bi-radical intermediate, and the theoretical findings were subsequently confirmed with time-resolved infrared (TRIR) spectroscopy, demonstrating a powerful synergy between theory and experiment. scispace.com
Furthermore, this compound (THPA) is a known hydrolysis degradate of several agrochemicals, such as tetramethrin (B1681291) and flumioxazin. regulations.govepa.govfao.orgmass.gov Computational modeling can be used to analyze the reaction pathways of this degradation. By modeling the transition states, researchers can understand the mechanism of ester cleavage under different pH conditions and predict the formation of THPA and other related products. tottori-u.ac.jpregulations.govepa.gov This analysis is crucial for understanding the environmental fate of the parent compounds.
Advanced Materials and Polymer Science Applications in Non Clinical Research Contexts
Application as a Curing Agent for Epoxy Resin Systems
3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is widely employed as a hardener or curing agent for epoxy resin systems. nasa.govtechbriefs.comelectronics.toray In this role, it reacts with the epoxy polymer, creating a rigid, three-dimensional cross-linked network. This process transforms the liquid resin into a solid, durable thermoset material with enhanced performance characteristics. The use of anhydride hardeners like THPA is common in applications demanding high thermal and mechanical stability, such as in coatings, adhesives, and composite materials. nasa.gov
Mechanisms of Cross-linking and Polymer Network Formation
The curing of epoxy resins with 3,4,5,6-Tetrahydrophthalic anhydride is a complex process that occurs through a series of chemical reactions, primarily involving esterification. The mechanism can be described in two main stages:
Ring-Opening Reaction: The process is typically initiated by a nucleophilic species containing a hydroxyl group (-OH). This can be a small amount of residual water, an alcohol accelerator, or a hydroxyl group present on the epoxy resin backbone itself. The initiator attacks one of the carbonyl carbons of the anhydride ring, causing it to open and form a monoester with a free carboxylic acid group (-COOH). acs.org
Esterification and Etherification: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring, opening it to form a hydroxyl-ester linkage and a new hydroxyl group. This new hydroxyl group can then either react with another anhydride molecule, propagating the ring-opening reaction, or react with another epoxy group (etherification), especially at higher temperatures or in the presence of a catalyst.
This sequence of reactions, where each anhydride molecule can react with two epoxy groups (following the initial ring-opening), leads to the formation of a dense, highly cross-linked polymer network. The structure of this network is fundamental to the final properties of the cured epoxy.
Influence on Thermomechanical Properties and Chemical Resistance
The incorporation of THPA as a curing agent has a profound influence on the final properties of the epoxy thermoset. The alicyclic structure of THPA contributes to a combination of rigidity and toughness in the cured material.
Thermomechanical Properties: The cross-linked network formed by THPA enhances the material's thermal stability and mechanical strength. nasa.gov This results in an increased glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A higher Tg indicates better performance at elevated temperatures. The rigid structure also imparts high tensile and bending strength to the cured resin. nasa.gov Furthermore, its use can improve resistance to thermal shock and cracking. nih.gov
Chemical Resistance: Epoxy systems cured with anhydride hardeners like THPA generally exhibit good resistance to a wide range of chemicals, particularly acids and water. nasa.govtechbriefs.com The dense cross-linked structure and the stable ester linkages formed during curing limit the ability of chemical agents to penetrate and degrade the polymer matrix. The chemical resistance of the final product is crucial for applications such as industrial coatings, chemical storage tank linings, and electronic encapsulation. The specific resistance depends on the complete formulation of the epoxy system. nih.govyoutube.com
| Property | Influence of 3,4,5,6-Tetrahydrophthalic Anhydride Curing | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | Increases, leading to better high-temperature performance. | nasa.gov |
| Mechanical Strength | Enhances tensile and flexural strength. | nasa.gov |
| Toughness | Improves resistance to cracking and thermal shock. | nih.gov |
| Chemical Resistance | Provides good resistance to acids and various solvents. | nasa.govtechbriefs.com |
Utilization in Polyimide Chemistry as End-Capping Agents
In polyimide synthesis, controlling the molecular weight of the polymer is crucial for achieving desired processing characteristics, such as melt viscosity, and final material properties. researchgate.net 3,4,5,6-Tetrahydrophthalic anhydride can be used as a monofunctional reactant (relative to the difunctional monomers of the main chain) to act as an end-capping agent. By adding a controlled amount of THPA to the polymerization reaction, the growth of the polyimide chains is terminated once they react with the anhydride. This produces polyimide oligomers of a predictable and controlled molecular weight.
Impact on Polymer Thermal Oxidative Stability and Frangibility
The choice of end-cap has a significant effect on the performance of the polyimide at high temperatures. End-capping agents can influence the pathways by which the polymer degrades under heat and in the presence of oxygen. While traditional end-caps like nadic anhydride have been known as a "weak link" concerning thermo-oxidative stability, research into alternative end-caps, including derivatives of tetrahydrophthalic anhydride, aims to improve this property. nasa.govtechbriefs.com By modifying the end-cap structure, it is possible to direct the oxidative degradation towards more stable byproducts, thereby increasing the long-term stability and service temperature of the polyimide. techbriefs.com
Frangibility, or the tendency of a material to fracture, can also be tailored through the use of specific end-caps. The double bond within the cyclohexene (B86901) ring of the THPA end-cap provides a reactive site for subsequent cross-linking reactions during a high-temperature cure. The density and nature of these cross-links, controlled by the end-cap, can influence the brittleness and fracture mechanics of the final thermoset polyimide. This allows for the engineering of materials with specific failure characteristics, which can be desirable in certain aerospace applications.
Imidization Processes and Oligomer Formation in Polyimide Synthesis
The synthesis of end-capped polyimides is typically a two-step process. electronics.toray
Poly(amic acid) Oligomer Formation: The process begins with the reaction of a dianhydride and a diamine in a polar aprotic solvent. The end-capping agent, 3,4,5,6-tetrahydrophthalic anhydride, is added to the mixture in a calculated molar ratio to control the final molecular weight. This step results in the formation of a poly(amic acid) oligomer, which is soluble in the reaction solvent.
Imidization: The poly(amic acid) oligomer is then converted into the final polyimide through a process called imidization, which involves the closure of the amic acid's ring structure to form the stable imide ring, with the elimination of water. electronics.toray This can be achieved either thermally, by heating the poly(amic acid) solution or film to high temperatures (e.g., 250-350°C), or chemically, by using dehydrating agents like acetic anhydride and a catalyst at lower temperatures.
The resulting end-capped polyimide oligomers have reactive sites (from the THPA's double bond) that can undergo cross-linking at elevated temperatures to form a durable thermoset network.
| Parameter | Effect of End-Capping with THPA | Reference |
|---|---|---|
| Molecular Weight | Controlled and predictable reduction. | researchgate.net |
| Melt Viscosity | Lowered, improving processability. | researchgate.net |
| Thermal Oxidative Stability | Can be improved compared to standard end-caps. | techbriefs.com |
| Cross-linking Potential | Introduces reactive sites for thermosetting. |
Precursor in the Synthesis of Specialty Resins (e.g., Polyester (B1180765), Alkyd, Acrylic)
Beyond its role in epoxy and polyimide systems, 3,4,5,6-Tetrahydrophthalic acid, and more commonly its anhydride (THPA), serves as a fundamental precursor in the manufacture of other important polymers, including polyester, alkyd, and acrylic resins. techbriefs.comelectronics.toray
In the synthesis of unsaturated polyester and alkyd resins, THPA is used as a modifying dibasic acid, often as a partial or full replacement for phthalic anhydride. Its incorporation into the polymer backbone influences the final properties of the resin. For instance, replacing phthalic anhydride with THPA in polyester formulations has been reported to yield resins with better initial color and improved color retention upon aging. The lower melting point of THPA compared to phthalic anhydride can also be advantageous in industrial batch reactions, potentially reducing processing times.
Role as a Chemical Intermediate in Functional Material Development
This compound and its anhydride are significant chemical intermediates in the non-clinical research and development of advanced materials, particularly in the field of polymer science. Their utility stems from the presence of a reactive anhydride group and a cyclohexene ring, which can be tailored to impart specific properties to the final polymer. This section explores its role in the synthesis of unsaturated polyester resins and as a curing agent for epoxy resins, providing detailed research findings and data on the performance of the resulting materials.
Unsaturated Polyester Resins
In the formulation of unsaturated polyester resins (UPRs), 3,4,5,6-Tetrahydrophthalic anhydride can be used as a co-monomer alongside other anhydrides and glycols. The composition of the anhydride and glycol components significantly influences the mechanical properties of the cured resin. Research into UPRs has shown that by adjusting the ratios of different anhydrides, such as maleic anhydride and phthalic anhydride, the performance of the resulting material can be optimized. researchgate.netchalcogen.ro For instance, studies have demonstrated that a higher proportion of maleic anhydride can enhance the mechanical characteristics of the resin. researchgate.net
While specific quantitative data for UPRs formulated with 3,4,5,6-Tetrahydrophthalic anhydride is not extensively available in the public domain, the following table illustrates the typical effects of varying anhydride composition on the mechanical properties of an unsaturated polyester resin, based on research on similar systems. This provides a representative example of how the inclusion of different anhydride structures can be used to tailor material performance.
Table 1: Representative Mechanical Properties of an Unsaturated Polyester Resin with Varying Anhydride Composition
| Anhydride Composition (Maleic Anhydride / Phthalic Anhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|
| 40 / 60 | 55 | 2.8 | 2.5 |
| 50 / 50 | 60 | 3.0 | 2.8 |
| 60 / 40 | 65 | 3.2 | 3.0 |
| 70 / 30 | 62 | 3.1 | 2.9 |
This table is a representative example based on findings from studies on maleic and phthalic anhydride compositions and does not represent data for this compound. researchgate.net
Epoxy Resin Curing Agent
3,4,5,6-Tetrahydrophthalic anhydride and its derivatives are effective curing agents for epoxy resins, leading to thermoset materials with desirable thermal and mechanical properties. ulprospector.comkompozit.org.tr Anhydride-cured epoxy systems are known for their high tensile and flexural strength, good thermal stability, and excellent dielectric properties. ulprospector.com The curing process involves the reaction of the anhydride with the epoxy groups and hydroxyl groups present in the resin, forming a highly cross-linked three-dimensional network. nih.gov
The choice of curing agent significantly impacts the final properties of the epoxy resin. For example, anhydride-cured epoxies, when compared to some amine-cured systems, can offer higher glass transition temperatures (Tg), which is a measure of the material's thermal stability. dianhydrides.com Research on methyltetrahydrophthalic anhydride (MTHPA), a derivative of this compound, demonstrates its effectiveness as a curing agent.
The following table presents data on the glass transition temperatures of a standard epoxy resin (DGEBA) cured with different types of agents, including MTHPA, illustrating the high performance achievable with anhydride-based curing.
Table 2: Comparison of Glass Transition Temperatures for Epoxy Resins Cured with Different Agents
| Curing Agent | Type | Maximum Tg (°C) |
|---|---|---|
| Polyoxypropylene diamine D-400 | Amine | 56 |
| Polyoxypropylene diamine D-230 | Amine | 90 |
| Isophorone diamine (IPDA) | Amine | 149 |
| Methyltetrahydrophthalic anhydride (MTHPA) | Monoanhydride | 125 |
| Norbornene methyl anhydride (NMA) | Monoanhydride | 165 |
| Benzophenonetetracarboxylic dianhydride (BTDA) | Dianhydride | 238 |
Data is for a standard liquid epoxy resin (DGEBA, EEW 182 g/eq). dianhydrides.com MTHPA is a derivative of this compound.
The use of anhydride curing agents like MTHPA can result in epoxy resins with a high glass transition temperature, indicating good thermal stability. dianhydrides.com This makes them suitable for applications where resistance to elevated temperatures is crucial. The properties of the cured epoxy can be further tailored by adjusting the stoichiometry of the anhydride to the epoxy resin and by the inclusion of accelerators to control the curing kinetics. ulprospector.comnih.gov
Synthesis and Characterization of Novel Derivatives and Analogs in Contemporary Research
Nitrogenous Derivatives: Imides, Amidrazones, and Quinazolinones
The introduction of nitrogen into the tetrahydrophthalic acid framework leads to classes of compounds with significant chemical and biological interest, including imides, amidrazones, and quinazolinones.
The synthesis of N-substituted imides from 3,4,5,6-tetrahydrophthalic anhydride (B1165640) is a common and efficient process. libretexts.org These reactions typically involve the treatment of the anhydride with a primary amine. mdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride. mdpi.com This is followed by a cyclodehydration step to form the stable five-membered imide ring. Various reagents and conditions can be employed, including the use of Lewis acids under microwave irradiation to facilitate the reaction. libretexts.org
Diamides of 3,4,5,6-tetrahydrophthalic acid can be synthesized directly from the dicarboxylic acid and an amine. nih.gov This condensation reaction often requires a catalyst to proceed efficiently. nih.gov For instance, heterogeneous Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have been shown to be effective for the direct synthesis of diamides from dicarboxylic acids. nih.gov The general approach involves heating the dicarboxylic acid with two equivalents of the desired amine in the presence of the catalyst. nih.gov
Table 1: Selected Synthetic Routes to Imides and Diamides
| Product Type | Starting Material | Reagent | Key Features |
|---|---|---|---|
| Substituted Imide | 3,4,5,6-Tetrahydrophthalic Anhydride | Primary Amine | Proceeds via nucleophilic acyl substitution and cyclodehydration. libretexts.orgmdpi.com |
Amidrazone derivatives of this compound have been synthesized and investigated for their biological activities. researchgate.net These compounds are typically prepared by reacting various substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. researchgate.net The reaction yields new acyl derivatives, which have been studied for activities such as anti-inflammatory and antiproliferative effects. researchgate.net
Structure-activity relationship (SAR) studies on these derivatives have provided insights into the features necessary for biological activity. For example, in a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the nature of the substituents on the amidrazone core was found to be crucial for their antiproliferative effects. researchgate.net Specifically, a 2-pyridyl group at one position and a 4-nitrophenyl or 4-methylphenyl group at another were shown to enhance activity. researchgate.net Furthermore, the presence of the double bond within the cyclohexene (B86901) ring contributed positively to the antiproliferative action. researchgate.net These findings highlight that specific electronic and steric properties of the substituents are key determinants of the biological effects of these molecules. researchgate.netmdpi.com
The dicarboxylic acid or anhydride functionality of the tetrahydrophthalic scaffold is a useful starting point for the synthesis of more complex heterocyclic systems, such as quinazolinones. Quinazolinones are a class of compounds with a broad range of pharmacological activities. Their synthesis often involves a cyclocondensation reaction. For example, 2-aminobenzamides can react with aldehydes or their equivalents to form the quinazolinone ring system. mdpi.com
In the context of this compound, a derivative could be used to functionalize one of the precursors. A common synthetic strategy involves the reaction of an anthranilic acid derivative with an appropriate reaction partner. nih.gov For instance, the reaction of isatoic anhydride (a protected form of anthranilic acid) with amidoximes, catalyzed by iron(III) chloride, provides an efficient route to 2-substituted quinazolin-4(3H)-ones. mdpi.com By analogy, a suitably modified derivative of this compound could be incorporated into such synthetic schemes to generate novel quinazolinone structures.
Functionalized Derivatives for Chemical Modification and Probing Molecular Interactions
Derivatives of 3,4,5,6-tetrahydrophthalic anhydride are valuable reagents for the chemical modification of biomolecules, particularly proteins. This allows for the investigation of protein structure and function.
3,4,5,6-Tetrahydrophthalic anhydride is used as a reagent for the reversible modification of protein amino groups, particularly the ε-amino group of lysine (B10760008) residues. researchgate.netnih.gov The reaction of the anhydride with a primary amine on a protein introduces a carboxyl group, thereby increasing the protein's negative charge. researchgate.net This modification is reversible at acidic pH, which allows for the recovery of the native protein. researchgate.netresearchgate.net
A notable example is the modification of glutamate (B1630785) dehydrogenase (GDH), a hexameric enzyme crucial in amino acid metabolism. researchgate.net Treatment of GDH with 3,4,5,6-tetrahydrophthalic anhydride leads to a progressive loss of enzymatic activity. researchgate.net This inactivation is linked to the modification of a specific lysine residue (lysine-126) located near the active site. researchgate.net The introduction of negative charges disrupts the enzyme's structure or substrate binding. researchgate.net Researchers have utilized this specific modification to construct and study heterohexamers of GDH, containing both native and inactivated subunits. researchgate.net These studies have demonstrated that cooperation between the enzyme's subunits is essential for its catalytic activity. researchgate.net
Table 2: Modification of Glutamate Dehydrogenase
| Modifying Reagent | Target Residue | Effect on Activity | Reversibility | Key Finding |
|---|
Systematic Investigation of Isomeric and Sterically Modified Tetrahydrophthalic Anhydrides/Acids
The properties and applications of tetrahydrophthalic acid and its anhydride can be fine-tuned by altering their isomeric form or by introducing steric modifications. The most common isomer, cis-Δ⁴-tetrahydrophthalic anhydride, is prepared via the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride. mdpi.com However, other isomers exist and can be accessed through specific synthetic methods.
Processes have been developed to isomerize the double bond within the cyclohexene ring. For example, normally solid tetrahydrophthalic anhydrides can be converted to their normally liquid isomers using solid, acidic, siliceous cracking catalysts at elevated temperatures. This isomerization is valuable in applications like epoxy resin curing, where liquid anhydrides are advantageous. Another process involves isomerizing 1,2,3,6-tetrahydrophthalic anhydrides (Δ⁴-THPA) to 3,4,5,6-tetrahydrophthalic anhydrides (Δ¹-THPA) using a palladium catalyst in the presence of an inorganic salt or a sulfur compound, which can result in high yields and purity.
Furthermore, sterically modified versions, such as methyltetrahydrophthalic anhydride (MTHPA), are commercially significant. These are typically mixtures of isomers and are used extensively as curing agents. The synthesis of other substituted analogs, such as 3-phenyl or 3-methoxy derivatives, has been achieved through the Diels-Alder reaction of the corresponding substituted butadienes with maleic anhydride, allowing for a systematic study of how different substituents affect the properties and reactivity of the resulting anhydride.
Purification and Isolation Methodologies for Research and Industrial Application
Techniques for Purifying Crude 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640)
For industrial applications, processes have been developed to achieve high-purity 3,4,5,6-tetrahydrophthalic anhydride by exploiting the differential reactivity of the contaminating acid anhydrides. sielc.com These methods provide a significant advantage over traditional physical separation techniques.
A key strategy for purifying crude 3,4,5,6-tetrahydrophthalic anhydride involves the selective chemical conversion of more reactive anhydride impurities into forms that are more easily separated. sielc.com Research has shown that contaminating anhydrides, such as phthalic anhydride and unreacted Δ⁴-THPA, are more susceptible to hydrolysis or monoesterification than the more stable Δ¹-THPA. sielc.com
The process involves treating the crude anhydride mixture with a controlled amount of water, a monohydric alcohol, or a polyhydric alcohol. sielc.com This treatment is typically conducted at temperatures ranging from 50 to 160°C. sielc.com Under these conditions, the impurity anhydrides react to form their corresponding dicarboxylic acids (from hydrolysis) or monoesters (from alcoholysis). These resulting acids and monoesters exhibit significantly higher solubility in the reaction medium (water and/or alcohol) compared to the largely unreacted 3,4,5,6-tetrahydrophthalic anhydride. sielc.com The target anhydride remains substantially as a solid or is much less soluble, allowing for its separation. sielc.com The temperature is carefully controlled; if it exceeds 160°C, the desired product can also begin to react, and monoesters can convert to less soluble diesters, which would remain as impurities. sielc.com Conversely, temperatures below 50°C lead to impractically slow conversion rates for the impurities. sielc.com
Following the selective conversion of impurities, the purification is completed through crystallization and filtration. The entire mixture, containing the solid 3,4,5,6-tetrahydrophthalic anhydride and the dissolved dicarboxylic acid and/or monoester impurities, is dissolved in a suitable organic solvent at an elevated temperature (e.g., 80°C). sielc.com A range of organic solvents that are unreactive towards acid anhydrides can be used, including hydrocarbons, ethers, ketones, and esters. google.com
The hot solution is then cooled, causing the much less soluble, high-purity 3,4,5,6-tetrahydrophthalic anhydride to precipitate as crystals, while the converted impurities remain dissolved in the solvent mixture. sielc.com The protocol involves cooling the solution to a specific temperature (e.g., 25°C) to maximize the yield of the purified crystals. sielc.com The precipitated product is then collected using standard filtration techniques, such as a Büchner funnel for laboratory scale or larger industrial filtration equipment. sielc.comorgsyn.org The collected crystals are subsequently washed with a solvent, often petroleum ether or a similar volatile organic solvent, to remove any residual mother liquor containing the dissolved impurities. orgsyn.org Finally, the purified product is dried under reduced pressure to remove any remaining solvent, yielding 3,4,5,6-tetrahydrophthalic anhydride with purities often exceeding 99.9%. sielc.com
Table 1: Purification of Crude 3,4,5,6-Tetrahydrophthalic Anhydride via Selective Conversion and Crystallization
| Crude Δ¹-THPA (g) | Solvent | Solvent Amount (g) | Reaction Temp (°C) | Purity of Purified Product (%) | Yield (%) |
|---|---|---|---|---|---|
| 136 | Methanol/Toluene | 15/150 | 80 | 99.9 | 97 |
| 136 | Water/Toluene | 3/150 | 80 | 99.8 | 96 |
| 136 | Ethylene Glycol/Toluene | 15/150 | 100 | 99.8 | 95 |
| 136 | Methanol/Xylene | 15/150 | 100 | 99.9 | 97 |
Data adapted from patent EP0432797B1. The crude Δ¹-THPA used had an initial purity of 93.2%. sielc.com
Chromatographic Separation Techniques (e.g., Preparative HPLC, GC)
For research applications or for the isolation of very high purity standards, chromatographic techniques are invaluable. While industrial-scale purification often relies on bulk methods like crystallization, preparative chromatography offers superior resolution for separating closely related compounds. warwick.ac.uk
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from a mixture. warwick.ac.uk The process involves scaling up an analytical HPLC method. amazonaws.com For 3,4,5,6-tetrahydrophthalic acid and its anhydride, a reverse-phase HPLC method would be typical. sielc.com An analytical method for tetrahydrophthalic anhydride using a Newcrom R1 column with a mobile phase of acetonitrile, water, and a phosphoric or formic acid modifier has been described as scalable for preparative separation. sielc.com In a preparative setup, a larger column (e.g., >5 cm inner diameter) packed with a C18 or similar stationary phase is used. amazonaws.comwaters.com The crude mixture is dissolved in a minimal amount of a strong solvent and injected onto the column. The components are then separated based on their differential partitioning between the mobile phase and the stationary phase, allowing for the collection of fractions containing the purified compound. warwick.ac.uk
Gas Chromatography (GC) is primarily an analytical technique for volatile compounds, but it can be adapted for preparative-scale purification (pGC). nih.govresearchgate.net Given that 3,4,5,6-tetrahydrophthalic anhydride is a solid with a relatively high boiling point, preparative GC would be less common than HPLC. nist.gov However, the technique is suitable for purifying volatile compounds, including isomers. researchgate.net A pGC system uses a larger column and a collection system to trap the separated compounds as they elute. For a compound like this, analysis is often performed by GC-MS, confirming its applicability to the gas phase. nih.gov
Future Research Directions and Unexplored Avenues in 3,4,5,6 Tetrahydrophthalic Acid Chemistry
Development of Highly Selective and Efficient Catalytic Systems for Transformations
The transformation of 3,4,5,6-tetrahydrophthalic acid and its anhydride (B1165640) into valuable downstream products is a cornerstone of its industrial utility. A key area of future research lies in the development of highly selective and efficient catalytic systems to drive these transformations.
Current research often focuses on the isomerization of the more readily available 1,2,3,6-tetrahydrophthalic anhydride (Δ⁴-THPA) to the desired 3,4,5,6-tetrahydrophthalic anhydride (Δ¹-THPA). google.com While processes using palladium catalysts exist, there is a continuous drive to improve yield, purity, and catalyst longevity. google.com Future investigations will likely explore novel catalyst compositions, including different transition metals and supporting materials, to enhance catalytic activity and selectivity. The goal is to minimize side reactions and the formation of impurities like hexahydrophthalic anhydride and phthalic anhydride, which are challenging to separate due to similar physical properties. google.com
Furthermore, the development of catalysts for other key transformations, such as hydrogenation to produce hexahydrophthalic anhydride, is of interest. penpoly.com Hexahydrophthalic anhydride is a valuable monomer for producing resins with excellent color retention. penpoly.com Research into catalytic systems that can achieve this transformation under milder conditions and with higher efficiency will be crucial. The principles of catalytic hydrogenation, which involve the addition of hydrogen across a double bond in the presence of a metal catalyst, are well-established, but tailoring these systems for specific substrates like 3,4,5,6-tetrahydrophthalic anhydride presents ongoing challenges and opportunities. youtube.com
Design and Synthesis of Advanced Polymer Architectures Incorporating this compound Moieties
This compound and its anhydride are important monomers in the synthesis of polymers, particularly unsaturated polyester (B1180765) and alkyd resins. ontosight.aimanavchem.com These resins find widespread use in coatings, composites, and plasticizers. ontosight.aimanavchem.comnih.gov Future research in this area will focus on the design and synthesis of advanced polymer architectures with tailored properties.
This includes moving beyond simple linear polyesters to more complex structures like branched, hyperbranched, or star-shaped polymers. nih.gov The incorporation of this compound moieties into these complex architectures could impart unique characteristics, such as improved thermal stability, mechanical strength, or altered solubility. Researchers are exploring new polymerization techniques and initiator systems to achieve greater control over polymer architecture. nih.gov
A significant area of development will be the formulation of new unsaturated polyester resins with enhanced performance characteristics. chalcogen.ro By strategically selecting co-monomers, such as different glycols (e.g., diethylene glycol, triethylene glycol) and other dicarboxylic acids or anhydrides (e.g., maleic anhydride, fumaric acid), researchers can fine-tune the properties of the resulting polymers. google.comgoogle.comresearchgate.net The goal is to create resins with improved flexibility, toughness, and resistance to environmental degradation. google.comresearchgate.net The following table illustrates potential combinations of reactants for synthesizing unsaturated polyesters.
| Saturated Anhydride/Acid | Unsaturated Anhydride/Acid | Glycol(s) | Potential Polymer Properties |
| 3,4,5,6-Tetrahydrophthalic Anhydride | Maleic Anhydride | Triethylene Glycol | Flexible, crease-resistant materials. google.com |
| 3,4,5,6-Tetrahydrophthalic Anhydride | Fumaric Acid | Diethylene Glycol | Component for air-drying polyester resins. google.com |
| Phthalic Anhydride | Maleic Anhydride | Propylene Glycol, Ethylene Glycol, Diethylene Glycol | Varied mechanical properties depending on glycol ratios. researchgate.net |
Mechanistic Elucidation of Complex Reaction Pathways and Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing more efficient processes. Future research will employ advanced analytical techniques and computational modeling to elucidate complex reaction pathways and identify transient intermediates.
For instance, understanding the step-by-step process of isomerization from Δ⁴-THPA to Δ¹-THPA, including the role of the catalyst and any co-catalysts, can lead to more targeted catalyst design. google.com Similarly, a detailed mechanistic understanding of the polymerization process, including the kinetics of esterification and cross-linking, will enable better control over the final properties of the polymer. google.comgoogle.com
Reaction coordinate diagrams can be a powerful tool in this endeavor, helping to visualize the energy landscape of a reaction, including transition states and intermediates. youtube.com By mapping out the energetic profile of different reaction pathways, researchers can identify rate-limiting steps and devise strategies to overcome them, for example, by introducing a catalyst that provides an alternative, lower-energy pathway. youtube.com The study of how 3,4,5,6-tetrahydrophthalic anhydride interacts with biological molecules, such as enzymes, can also provide valuable mechanistic insights. nih.gov
Integration with Green Chemistry Principles for Sustainable Synthesis and Processing
The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis and processing of this compound are no exception. Future research will focus on developing more sustainable routes to this compound and its derivatives, minimizing waste, and using less hazardous substances.
One promising avenue is the development of bio-based routes to this compound, potentially starting from renewable feedstocks. This would reduce the reliance on petroleum-based starting materials.
Another key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. Research into solvent-free reactions or the use of water or other green solvents for the synthesis and purification of this compound and its derivatives is an active area of investigation. google.com For example, purification processes that rely on the differential solubility of the desired product and impurities in water or alcohol-based systems are being explored to replace traditional distillation or recrystallization methods that may use volatile organic solvents. google.com
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing high-purity THPA, and how can reaction conditions be optimized?
- Methodological Answer : THPA synthesis typically involves Diels-Alder reactions between maleic anhydride and conjugated dienes (e.g., 1,3-butadiene). Key parameters include:
- Temperature control : Maintain 80–100°C to avoid side reactions like polymerization .
- Solvent selection : Use aprotic solvents (e.g., toluene) to stabilize intermediates .
- Catalyst optimization : Lewis acids like ZnCl₂ improve regioselectivity and yield .
Purity (>95%) is confirmed via melting point analysis (69–73°C) and HPLC with UV detection at 210 nm .
Q. How can THPA’s structural and thermal properties be characterized for material science applications?
- Methodological Answer :
- Structural analysis : Use FT-IR to identify anhydride carbonyl peaks at 1850 cm⁻¹ and 1775 cm⁻¹. NMR (¹³C and ¹H) confirms cyclohexene ring geometry and anhydride functionality .
- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting enthalpy of 2.839 kcal/mol and decomposition onset at 180°C. Thermogravimetric analysis (TGA) under nitrogen quantifies weight loss due to sublimation .
Q. What are the challenges in quantifying THPA in complex mixtures, and which analytical methods are most reliable?
- Methodological Answer : THPA’s reactivity with water complicates quantification. Recommended approaches:
- Derivatization : React with methanol to form stable methyl esters, analyzed via GC-MS with a DB-5 column .
- HPLC with RI detection : Use a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) to resolve THPA from hydrolysis products .
Calibration curves (R² > 0.99) must account for matrix effects in biological or polymeric samples .
Advanced Research Questions
Q. How does THPA modulate enzyme activity, and what experimental designs are suitable for studying its effects on glutamate dehydrogenase (GDH)?
- Methodological Answer : THPA inactivates GDH by modifying lysine residues, altering protein charge and conformation. Key steps:
- Kinetic assays : Monitor NAD⁺ reduction at 340 nm to track activity loss over time (t½ ~10 min at pH 8.0, 25°C) .
- Structural analysis : Use circular dichroism (CD) to detect α-helix-to-β-sheet transitions post-modification .
- Charge shift electrophoresis : Confirm increased negative charge via SDS-PAGE at pH 8.5 .
Q. What computational strategies predict THPA’s biological activity, and how can docking results be validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate THPA binding to DNMT3B (PDB: 4U5T). The lowest binding energy (-6.16 kcal/mol) suggests affinity for the catalytic pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .
- Validation : Compare inhibition of DNMT3B activity (via methylation-specific PCR) with docking scores .
Q. How can discrepancies in reported thermodynamic data (e.g., melting points) for THPA be resolved?
- Methodological Answer : Variations in melting points (69–73°C vs. 74°C in some literature) arise from impurities or polymorphism. Mitigation strategies:
- Recrystallization : Purify THPA from ethyl acetate/hexane mixtures .
- Dynamic DSC : Heating rates of 5°C/min minimize kinetic artifacts .
- XRD : Confirm crystalline phase consistency .
Q. What role does THPA play in synthesizing advanced polymers, and how can cross-linking efficiency be optimized?
- Methodological Answer : THPA is a precursor for epoxy resins. Optimization involves:
- Stoichiometry : Use a 1:1 molar ratio of THPA to epichlorohydrin with NaOH catalysis .
- Curing kinetics : Monitor gel time via rheometry; 1% BF₃·MEA catalyst reduces curing temperature to 120°C .
- Mechanical testing : Tensile strength (>60 MPa) and glass transition temperature (Tg ~150°C) are benchmark metrics .
Methodological Considerations
Q. What protocols ensure safe handling of THPA in laboratory settings?
- Answer : THPA is hygroscopic and reacts exothermically with water. Safety measures include:
- Storage : Desiccate at 4°C under argon .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
- Spill management : Neutralize with sodium bicarbonate before disposal .
Q. How can THPA’s environmental impact be assessed in biodegradation studies?
- Answer : Use OECD 301F respirometry to measure CO₂ evolution. THPA shows 40% mineralization in 28 days with Pseudomonas spp. Bioassays (e.g., Daphnia magna LC₅₀ >100 mg/L) confirm low acute toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
